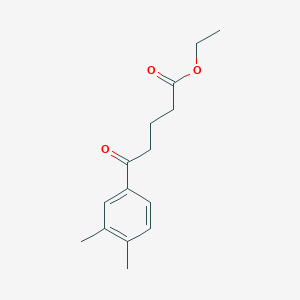

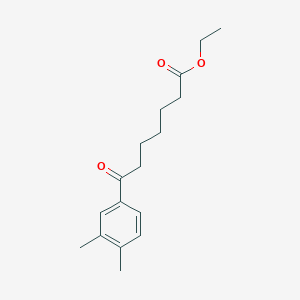

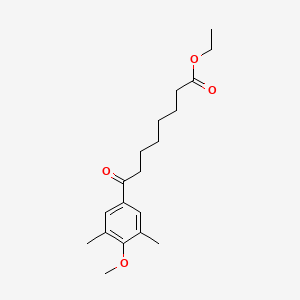

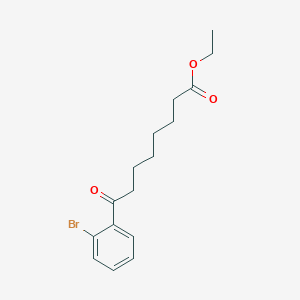

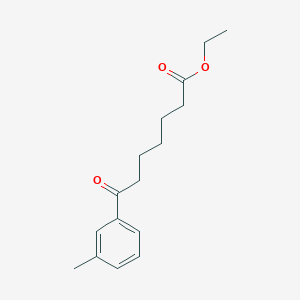

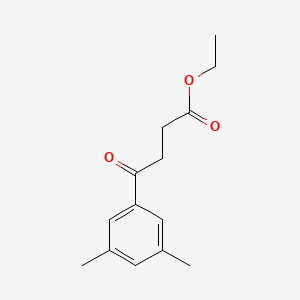

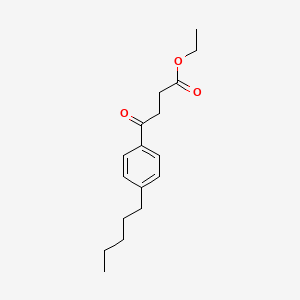

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is not explicitly provided in the search results. For related compounds like Ethyl 2-oxo-4-phenylbutyrate, the molecular weight is 206.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate are not explicitly provided in the search results. For related compounds like Ethyl 2-oxo-4-phenylbutyrate, the density is 1.091 g/mL at 25 °C .科学的研究の応用

Synthesis Applications

Synthesis of α-Pyranones : Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is involved in the synthesis of α-pyranones, a class of organic compounds. A study by Gelmi and Pocar (1992) demonstrated its use in producing ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, a specific α-pyranone compound (Gelmi & Pocar, 1992).

Creation of Novel Organic Compounds : The chemical's use extends to the generation of new organic compounds. Wu et al. (2010) identified its role in deriving new compounds from the marine fungus Penicillium sp., indicating its potential in discovering novel bioactive substances (Wu et al., 2010).

Blood Platelet Aggregation Inhibition : Nishi et al. (1983) found that derivatives of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, specifically ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, exhibited significant inhibitory activity against blood platelet aggregation. This highlights its potential in medical applications concerning blood clot prevention (Nishi et al., 1983).

Chemical Structure and Properties

Enaminones Structure Analysis : Brbot-Šaranović et al. (2001) studied the structure of compounds formed by the reaction of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, shedding light on its chemical behavior and structural properties (Brbot-Šaranović et al., 2001).

Use in ACE Inhibitors Synthesis : Chen et al. (2008) utilized Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate in the production of ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, indicating its significance in pharmaceutical manufacturing (Chen et al., 2008).

Photovoltaic Applications

- Organic-Inorganic Photodiode Fabrication : Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate derivatives have been studied for their photovoltaic properties. Zeyada et al. (2016) explored its derivatives in the context of organic-inorganic photodiode fabrication, suggesting its potential in the development of new energy technologies (Zeyada et al., 2016).

Safety And Hazards

特性

IUPAC Name |

ethyl 4-oxo-4-(4-pentylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20-4-2/h8-11H,3-7,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILMNOLQUNDRCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645768 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

CAS RN |

898778-53-5 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。